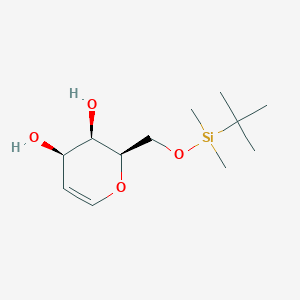

6-O-(tert-Butyldimethylsilyl)-D-galactal

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3/t9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSBQWOHQIVUQQ-GMTAPVOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517281 | |

| Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124751-19-5 | |

| Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-O-(tert-Butyldimethylsilyl)-D-galactal

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-(tert-Butyldimethylsilyl)-D-galactal is a protected monosaccharide derivative that serves as a crucial building block in the chemical synthesis of complex oligosaccharides and glycoconjugates.[1][2] Its strategic silyl (B83357) protection at the primary 6-position allows for regioselective modifications at other positions of the galactal ring, making it a valuable intermediate in the synthesis of bioactive molecules for drug development and glycobiology research. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on quantitative data and experimental methodologies.

Chemical and Physical Properties

This compound is a white to off-white solid. The tert-butyldimethylsilyl (TBDMS) group provides steric bulk and stability, rendering the 6-hydroxyl group unreactive during subsequent synthetic transformations. This protecting group can be selectively removed under specific conditions, typically using fluoride (B91410) reagents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 124751-19-5 | [1][3][4] |

| Molecular Formula | C₁₂H₂₄O₄Si | [1][4] |

| Molecular Weight | 260.40 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | [1][4] |

| Optical Activity | [α]²³/D +7°, c = 1.4 in chloroform | [1] |

| Refractive Index | n20/D 1.476 (lit.) | [1] |

| Storage Temperature | -20°C | [1] |

Synthesis and Characterization

The synthesis of this compound involves the selective protection of the primary hydroxyl group of D-galactal.

Experimental Protocol: Synthesis of this compound

Materials:

-

D-galactal

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of D-galactal in anhydrous DMF, add imidazole (1.2 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of TBDMSCl (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.

Spectroscopic Data

Detailed, publicly available experimental NMR and mass spectrometry data for this compound is limited. However, based on the structure and data from similar compounds, the expected spectral characteristics are outlined below.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Expected Chemical Shift (ppm) | ¹³C NMR | Expected Chemical Shift (ppm) |

| H-1 | ~6.4 | C-1 | ~145 |

| H-2 | ~4.7 | C-2 | ~100 |

| H-3 | ~4.0 | C-3 | ~68 |

| H-4 | ~3.9 | C-4 | ~67 |

| H-5 | ~4.1 | C-5 | ~75 |

| H-6, 6' | ~3.8 | C-6 | ~63 |

| Si-C(CH₃)₃ | ~0.9 | Si-C(CH₃)₃ | ~26 |

| Si-(CH₃)₂ | ~0.1 | Si-C(CH₃)₃ | ~18 |

| Si-(CH₃)₂ | ~-5 |

Table 3: Expected Mass Spectrometry Fragmentation

| Ion | m/z | Description |

| [M+Na]⁺ | 283.13 | Sodium adduct |

| [M-C₄H₉]⁺ | 203.08 | Loss of tert-butyl group |

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of various biologically important molecules.

Oligosaccharide Synthesis

The primary application of this compound is in the stereoselective synthesis of oligosaccharides. The free hydroxyl groups at the C-3 and C-4 positions can serve as glycosyl acceptors for the introduction of other sugar moieties. This stepwise approach is fundamental in constructing complex glycans found on cell surfaces, which are involved in various biological processes, including cell recognition, adhesion, and signaling.

Caption: General workflow for oligosaccharide synthesis using 6-O-TBDMS-D-galactal.

Synthesis of Glycoconjugates

This protected galactal is also utilized in the synthesis of glycoconjugates, such as glycolipids and glycoproteins. These molecules play critical roles in cellular function and are often implicated in disease states, making them attractive targets for drug development.

Role in Modulating Protein-Carbohydrate Interactions

Derivatives of D-galactal are being investigated for their ability to modulate the interactions between proteins and carbohydrates. For instance, modified galactals have been designed as inhibitors of galectins, a family of carbohydrate-binding proteins involved in cancer progression and inflammation. The strategic modification of the galactal scaffold, enabled by intermediates like this compound, is crucial for developing selective and high-affinity ligands.

References

An In-depth Technical Guide to 6-O-(tert-Butyldimethylsilyl)-D-galactal

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-O-(tert-Butyldimethylsilyl)-D-galactal, a key intermediate in carbohydrate chemistry. It details the compound's structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of complex oligosaccharides and glycoconjugates for biomedical research.

Introduction

This compound is a selectively protected derivative of D-galactal, a glycal that serves as a versatile building block in modern glycosylation chemistry. The strategic placement of a bulky tert-butyldimethylsilyl (TBS) ether on the primary C-6 hydroxyl group leaves the secondary C-3 and C-4 hydroxyls available for further functionalization. This regioselectivity makes it an invaluable precursor for the synthesis of complex carbohydrates, which are integral to numerous biological processes.[1][2] Its application is particularly prominent in glycobiology research and the development of carbohydrate-based therapeutics, where precise molecular architecture is paramount.[1][3]

Structure and Identification

The structure of this compound is characterized by a dihydropyran ring, the core of the D-galactal unit, with a TBS protecting group at the C-6 position.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 124751-19-5[4] |

| Molecular Formula | C₁₂H₂₄O₄Si[4] |

| Molecular Weight | 260.40 g/mol |

| InChI Key | HYSBQWOHQIVUQQ-GMTAPVOTSA-N |

| SMILES | CC(C)(C)--INVALID-LINK--(C)OC[C@H]1OC=C--INVALID-LINK--[C@H]1O |

| MDL Number | MFCD09756159[4] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Purity | ≥97%[5] |

| Optical Activity | [α]²³/D +7° (c = 1.4 in chloroform) |

| Refractive Index | n²⁰/D 1.476 (lit.) |

| Appearance | Not specified, likely a colorless oil or solid |

| Solubility | Soluble in chloroform (B151607) and other common organic solvents |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the regioselective silylation of the primary C-6 hydroxyl group of D-galactal. The steric hindrance of the tert-butyldimethylsilyl group favors its reaction at the less hindered primary alcohol.

General Synthesis Workflow

The following diagram illustrates the typical workflow for the preparation and purification of this compound from its precursor, D-galactal.

Caption: Workflow for the synthesis of 6-O-TBDMS-D-galactal.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

D-Galactal (1.0 equiv)[6]

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)

-

Imidazole (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve D-galactal (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Silylation: To the stirred solution, add TBDMSCl (1.1 equiv) portion-wise, ensuring the temperature remains low. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Applications in Research and Drug Development

This compound is a cornerstone intermediate for the synthesis of complex oligosaccharides. Its free C-3 and C-4 hydroxyl groups provide a platform for diverse chemical modifications, enabling the construction of specific carbohydrate structures found on cell surfaces or as part of natural products.

-

Oligosaccharide Synthesis: It serves as an important building block for both solution-phase and solid-phase synthesis of oligosaccharides. The remaining hydroxyls can be selectively protected or activated to form glycosidic bonds.

-

Glycoconjugate Chemistry: The synthesized oligosaccharides can be conjugated to proteins or lipids to study their biological functions or to develop vaccines and diagnostic tools.

-

Drug Discovery: In drug development, this compound is used to synthesize carbohydrate-based molecules that can modulate biological processes.[] For instance, derivatives of D-galactal have been designed to target specific carbohydrate-binding proteins like galectins, which are implicated in cancer and inflammation.[3] The tert-butyldimethylsilyl group itself has been noted in some contexts as a potential enhancer of drug cytotoxicity.[8]

The logical relationship of this compound as a key intermediate is depicted below.

Caption: Role as a pivotal intermediate in carbohydrate synthesis.

Spectroscopic Analysis

While specific spectra are not provided, the expected data from standard analytical techniques can be inferred from the structure.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the vinyl protons of the glycal double bond, the anomeric proton, and the protons of the pyranose ring. Distinct signals for the tert-butyl (a singlet around 0.9 ppm) and dimethylsilyl (two singlets around 0.1 ppm) groups would be prominent.

-

¹³C NMR: The carbon NMR would display signals for the olefinic carbons, the anomeric carbon, and the other carbons of the sugar ring and the TBS group.

-

Mass Spectrometry (MS): In mass spectrometry, particularly with soft ionization techniques like ESI, the protonated molecule [M+H]⁺ would be observed. A characteristic fragmentation pattern involves the loss of a tert-butyl group (M-57), which is a diagnostic peak for TBS-protected compounds.[9]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound.

Table 3: Safety and Storage Information

| Parameter | Recommendation |

|---|---|

| Storage Temperature | −20°C |

| Storage Class | 10 - Combustible liquids |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves |

| Shipping Conditions | Room temperature[4] |

Conclusion

This compound is a highly valuable and versatile intermediate in synthetic organic chemistry. Its utility stems from the selective protection of the C-6 hydroxyl group, which facilitates the controlled, stepwise synthesis of complex and biologically relevant oligosaccharides. This technical guide provides researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their synthetic endeavors, from fundamental properties and handling to detailed reaction protocols and strategic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 6. D-半乳糖烯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. The tert-butyl dimethyl silyl group as an enhancer of drug cytotoxicity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass spectrometry and chromatography of t-butyldimethylsilyl derivatives of cytokinin bases [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (S)-WAY-100135 (CAS No. 133025-23-7)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

(S)-WAY-100135, a member of the phenylpiperazine chemical class, is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] It is an invaluable tool in neuroscience research for investigating the physiological and pathological roles of the 5-HT1A receptor.

While the CAS number 124751-19-5 has been associated with this compound in some databases, the more consistently cited CAS numbers for (S)-WAY-100135 are 133025-23-7 for the free base and 149007-54-5 for the dihydrochloride (B599025) salt.[2] This guide focuses on the pharmacological properties and experimental applications of (S)-WAY-100135.

Table 1: Chemical and Physical Properties of (S)-WAY-100135

| Property | Value | Reference |

| IUPAC Name | (S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide | [4] |

| Synonyms | WAY-100135, (S)-WAY 100135 | [2] |

| Molecular Formula | C24H33N3O2 | [2][4] |

| Molecular Weight | 395.55 g/mol (free base) | [2] |

| Appearance | White to off-white solid powder | [2] |

| Solubility | Soluble in DMSO, not in water (free base). The dihydrochloride salt is soluble in water. | [2] |

Mechanism of Action and Pharmacology

(S)-WAY-100135 acts as a potent and selective antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[1][5] Its primary mechanism involves blocking the effects of serotonin at these receptors, thereby modulating serotonergic neurotransmission. While initially considered highly selective, further studies have revealed that it also possesses partial agonist activity at the 5-HT1D receptor and, to a lesser extent, the 5-HT1B receptor.[1][2][3][4]

Table 2: Receptor Binding Profile of (S)-WAY-100135

| Receptor | Affinity (pKi) | Activity | Reference |

| 5-HT1A | ~7.58 | Antagonist | [1][4] |

| 5-HT1D | 7.58 | Partial Agonist | [1][3][4] |

| 5-HT1B | 5.82 | Partial Agonist | [1][3][4] |

| 5-HT1C, 5-HT2, α1, α2, D2 | >1000 nM (IC50) | - | [6] |

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Antagonism of this receptor by (S)-WAY-100135 blocks the downstream signaling cascades typically initiated by serotonin.

Canonical Gi/o Signaling Pathway

Activation of the 5-HT1A receptor by serotonin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. (S)-WAY-100135 blocks this inhibitory effect, thereby preventing the serotonin-induced decrease in cAMP.

Caption: Canonical Gi/o-coupled signaling pathway of the 5-HT1A receptor.

Modulation of Ion Channels

The Gβγ subunit of the activated Gi/o protein can directly modulate ion channel activity. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which decreases neuronal excitability. It also inhibits voltage-gated Ca2+ channels, reducing calcium influx. (S)-WAY-100135, by preventing Gi/o activation, would inhibit these effects.

Caption: Modulation of ion channels by the 5-HT1A receptor.

Experimental Protocols

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of (S)-WAY-100135 to the 5-HT1A receptor using a competitive binding assay with the radiolabeled agonist [3H]8-OH-DPAT.

Materials:

-

Membrane Preparation: Rat hippocampal membranes or membranes from cells expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT.

-

Test Compound: (S)-WAY-100135.

-

Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of (S)-WAY-100135.

-

In a 96-well plate, add assay buffer, the membrane preparation, [3H]8-OH-DPAT (at a concentration close to its Kd), and varying concentrations of (S)-WAY-100135.

-

For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

-

Incubate the plate at 25°C for 60 minutes to reach equilibrium.

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of (S)-WAY-100135 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Caption: General workflow for a radioligand binding assay.

In Vivo Microdialysis

This protocol outlines a general procedure for measuring extracellular serotonin levels in the rat hippocampus following administration of (S)-WAY-100135.[4][6][7][8]

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

(S)-WAY-100135.

-

HPLC system with electrochemical detection for serotonin analysis.

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a microdialysis probe into the ventral hippocampus.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to the perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples.

-

Administer (S)-WAY-100135 (e.g., subcutaneously or intraperitoneally).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of serotonin in the dialysate samples using HPLC-ED.

-

Express the results as a percentage of the baseline serotonin levels.

Caption: Workflow for an in vivo microdialysis experiment.

In Vivo Studies and Behavioral Models

(S)-WAY-100135 has been utilized in a variety of in vivo studies to elucidate the role of 5-HT1A receptors in behavior and physiology.

Table 3: Summary of In Vivo and Behavioral Studies with (S)-WAY-100135

| Experimental Model | Species | Dosing | Observed Effect | Reference |

| Elevated Plus-Maze | Mouse | 10 mg/kg | Anxiolytic-like effects | [9] |

| Resident-Intruder Paradigm | Mouse | 2.5-5.0 mg/kg s.c. | Enhanced offensive behavior | [10] |

| MK-801 Induced Hyperlocomotion | Rat | 10 and 20 mg/kg | Attenuation of hyperlocomotion | [2] |

| Dorsal Raphe Neuronal Firing | Cat | 0.025-1.0 mg/kg i.v. | Moderate depression of neuronal activity | [11] |

| 8-OH-DPAT-induced Hyperglycaemia | Rat | 1 mg/kg i.v. (MED) | Attenuation of hyperglycaemia | |

| Dystonic Movements | Hamster | - | Aggravation of dystonic attacks | [12] |

Conclusion

(S)-WAY-100135 is a critical research tool for the study of the 5-HT1A receptor. Its potent and selective antagonist properties, coupled with a well-characterized pharmacological profile, make it an ideal compound for dissecting the complex roles of serotonergic signaling in the central nervous system. This guide provides a comprehensive overview of its chemical information, mechanism of action, and application in key experimental paradigms, serving as a valuable resource for researchers in pharmacology and drug development.

References

- 1. WAY-100135 - Wikipedia [en.wikipedia.org]

- 2. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Way 100135 | inhibitor/agonist | CAS 133025-23-7 | Buy Way 100135 from Supplier InvivoChem [invivochem.com]

- 4. 5-HT1 agonists reduce 5-hydroxytryptamine release in rat hippocampus in vivo as determined by brain microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of acute fluoxetine on extracellular serotonin levels in the raphe: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurochemical profile of the selective and silent 5-HT1A receptor antagonist WAY100135: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo microdialysis measures of extracellular serotonin in the rat hippocampus during sleep-wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the 5-HT1A antagonist (+)-WAY-100135 on murine social and agonistic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The novel selective and silent 5-HT1A receptor antagonist (+)-WAY-100135 aggravates dystonic movements in a mutant hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 6-O-(tert-Butyldimethylsilyl)-D-galactal in Modern Glycobiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of glycobiology, the synthesis of complex oligosaccharides and glycoconjugates is paramount for unraveling their diverse biological roles and for the development of novel therapeutics. Among the arsenal (B13267) of synthetic building blocks, protected glycals stand out as versatile intermediates. This technical guide focuses on the pivotal role of 6-O-(tert-Butyldimethylsilyl)-D-galactal (6-O-TBDMS-D-galactal) , a key player in the stereoselective construction of glycosidic linkages. The strategic placement of the bulky tert-butyldimethylsilyl (TBDMS) group at the primary C-6 hydroxyl of D-galactal offers unique advantages in terms of reactivity, stability, and selective deprotection, making it an invaluable tool for the synthesis of biologically significant molecules such as tumor-associated carbohydrate antigens and selectin ligands. This guide will provide an in-depth analysis of its application, supported by experimental data, detailed protocols, and workflow diagrams to empower researchers in their glycosylation strategies.

The Significance of the 6-O-TBDMS Protecting Group

The tert-butyldimethylsilyl (TBDMS) ether is a widely used protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its relative ease of cleavage. In the context of D-galactal, its placement at the 6-O position serves several critical functions:

-

Directing Stereoselectivity: The bulky nature of the TBDMS group can influence the stereochemical outcome of glycosylation reactions, often favoring the formation of specific anomers through steric hindrance.

-

Modulating Reactivity: While silyl (B83357) ethers are generally considered electron-donating, the steric bulk of the TBDMS group can also impact the conformation of the pyranose ring, thereby influencing the reactivity of the galactal donor.

-

Enabling Orthogonal Deprotection: The TBDMS group can be selectively removed under conditions that do not affect other common protecting groups like benzyl (B1604629) ethers or acyl groups, allowing for sequential and site-specific modifications of the carbohydrate scaffold. This is particularly crucial in the synthesis of complex, branched oligosaccharides.[1][2]

Applications in the Synthesis of Biologically Active Glycans

6-O-TBDMS-D-galactal and its analogs are instrumental in the synthesis of a variety of biologically important glycans, including tumor-associated carbohydrate antigens (TACAs) and ligands for cell adhesion molecules like selectins.

Synthesis of Mucin-Type Tumor-Associated Carbohydrate Antigens

Mucin-type O-glycans are a class of carbohydrates found on the surface of cancer cells, and their aberrant expression is a hallmark of many malignancies.[3] Consequently, these TACAs are prime targets for the development of cancer vaccines and diagnostics. The synthesis of these complex structures often relies on the stereoselective assembly of multiple monosaccharide units.

A common strategy involves the use of a protected galactosamine (GalN) derivative as a central building block. An analogue of 6-O-TBDMS-D-galactal, with a related tert-butyldiphenylsilyl (TBDPS) group, serves as a key intermediate in the collective synthesis of a library of mucin-related TACAs.[3] The 6-O-silylated galactal derivative is activated as a glycosyl donor to react with a serine or threonine amino acid, forming the core structure of the glycopeptide. The C-6 silyl ether allows for subsequent selective deprotection and further glycosylation at this position to build branched structures like the core 2 O-glycan.[3]

Synthesis of Sialyl Lewis X and P-Selectin Ligands

Sialyl Lewis X (sLex) is a tetrasaccharide that plays a crucial role in the inflammatory response by mediating the adhesion of leukocytes to the endothelium through its interaction with selectins. P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) is a key physiological ligand for P-selectin, and its binding is mediated by a sulfated and glycosylated N-terminal domain containing a core 2 O-glycan terminating in sLex. The chemical synthesis of sLex and its analogs is a significant area of research for the development of anti-inflammatory drugs.[4] While direct use of 6-O-TBDMS-D-galactal in a published total synthesis of a PSGL-1 analogue was not found, the general strategies for assembling the core glycan structures often involve intermediates with selective protection at the C-6 position of galactose to allow for further elaboration.[4]

Experimental Protocols and Data

The following sections provide a representative experimental protocol for a glycosylation reaction using a 6-O-silylated galactal derivative, adapted from a similar synthesis of a mucin-type TACA.[3] This is followed by a table summarizing typical yields and stereoselectivities observed in such reactions.

General Procedure for NIS/TMSOTf Mediated Glycosylation

This protocol describes the glycosylation of a glycosyl acceptor with a 6-O-silylated galactal donor, activated by N-iodosuccinimide (NIS) and a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[5][6][7][8]

Materials:

-

This compound (or a suitably protected derivative) (Glycosyl Donor)

-

Glycosyl Acceptor (with a free hydroxyl group)

-

N-Iodosuccinimide (NIS)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Dichloromethane (DCM), anhydrous

-

Molecular Sieves (4 Å), activated

Procedure:

-

To a solution of the glycosyl donor (1.0 equiv.) and glycosyl acceptor (1.2 equiv.) in anhydrous DCM at -20 °C under an argon atmosphere, add activated 4 Å molecular sieves.

-

Stir the mixture for 30 minutes at -20 °C.

-

Add NIS (1.5 equiv.) to the mixture and stir for another 10 minutes.

-

Add a catalytic amount of TMSOTf (0.1 equiv.) dropwise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Filter the mixture through a pad of Celite and wash the filter cake with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the desired disaccharide.

Quantitative Data on Glycosylation Reactions

The following table summarizes representative yields and stereoselectivities for glycosylation reactions involving silylated galactal donors with various acceptors. The data is compiled from analogous reactions and demonstrates the general efficiency and selectivity of this approach.

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Yield (%) | α:β Ratio | Reference |

| 3,4-Di-O-acetyl-6-O-TBDPS-D-galactal | Protected Serine | NIS/HOTf | 81 | >20:1 | [3] |

| 3,4-Di-O-acetyl-6-O-TBDPS-D-galactal | Protected GlcNAc | NIS/HOTf | 90 | >20:1 | [3] |

| 3,4,6-tri-O-acetyl-D-galactal | Cyclohexanol | Not Specified | 75 | Not Specified | [9] |

| 3,4,6-tri-O-acetyl-D-galactal | t-butanol | Not Specified | 75 | Not Specified | [9] |

Deprotection of the 6-O-TBDMS Group

The selective removal of the TBDMS group is a critical step in many synthetic pathways. Several methods are available, with the choice depending on the other protecting groups present in the molecule.

Protocol for Deprotection using Tetrabutylammonium Fluoride (B91410) (TBAF)

Materials:

-

6-O-TBDMS protected carbohydrate

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve the silyl-protected carbohydrate in anhydrous THF.

-

Add TBAF solution (1.1 equiv.) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key workflows involving 6-O-TBDMS-D-galactal in glycobiology.

Conclusion

This compound is a highly valuable and versatile building block in the field of glycobiology. Its unique combination of stability, reactivity, and selective deprotection capabilities makes it an essential tool for the synthesis of complex and biologically relevant oligosaccharides and glycoconjugates. The strategic use of the 6-O-TBDMS protecting group allows for precise control over synthetic routes, enabling the construction of intricate glycan structures that are crucial for advancing our understanding of their biological functions and for the development of new carbohydrate-based diagnostics and therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the full potential of this important synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Highly stereoselective α-glycosylation with GalN3 donors enabled collective synthesis of mucin-related tumor associated carbohydrate antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Preparation of Sialyl Lewis x Using An Enzymatically Synthesized Sialoside Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to Silyl Protecting Groups in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Silyl (B83357) ethers are a cornerstone of modern carbohydrate chemistry, offering a versatile and highly tunable platform for the temporary protection of hydroxyl groups. Their widespread use stems from their ease of introduction, general stability under a range of reaction conditions, and, crucially, their predictable and selective removal. This technical guide provides a comprehensive overview of the most common silyl protecting groups, their relative stabilities, detailed experimental protocols for their installation and cleavage, and logical workflows for their strategic application in the synthesis of complex carbohydrate-based molecules.

Introduction to Silyl Ethers in Carbohydrate Synthesis

The dense and stereochemically complex nature of carbohydrates necessitates a sophisticated and orthogonal protecting group strategy to differentiate the numerous hydroxyl groups. Silyl ethers, with the general structure R₃Si-O-Carbohydrate, have become indispensable tools in this regard. The steric and electronic properties of the R groups on the silicon atom can be systematically varied to fine-tune the stability of the silyl ether, allowing for selective protection and deprotection, a critical aspect of multi-step oligosaccharide synthesis.[1][2]

The most commonly employed silyl ethers in carbohydrate chemistry include:

-

Trimethylsilyl (TMS)

-

Triethylsilyl (TES)

-

tert-Butyldimethylsilyl (TBS/TBDMS)

-

Triisopropylsilyl (TIPS)

-

tert-Butyldiphenylsilyl (TBDPS)

The choice of a specific silyl group is dictated by the desired level of stability and the conditions required for its eventual removal in the synthetic route. Bulky silyl groups like TBDPS and TIPS offer high stability, making them suitable for lengthy synthetic sequences, while the more labile TMS group is often used for temporary or "in-situ" protection.[2][3]

Data Presentation: Comparative Stability of Silyl Ethers

The utility of silyl ethers in an orthogonal protecting group strategy is predicated on their differential stability to acidic and basic conditions. This allows for the selective cleavage of one silyl ether in the presence of others. The stability is primarily governed by the steric hindrance around the silicon atom.[3] The following tables summarize the relative rates of cleavage for common silyl ethers.

Table 1: Relative Stability of Silyl Ethers in Acidic Media

| Silyl Group | Abbreviation | Relative Rate of Cleavage (TMS = 1) | Typical Cleavage Conditions |

| Trimethylsilyl | TMS | 1 | Very mild acid (e.g., acetic acid in THF/water), often labile on silica (B1680970) gel chromatography. |

| Triethylsilyl | TES | 64 | Mild acid (e.g., 5-10% formic acid in methanol).[4] |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | Moderate to strong acid (e.g., camphorsulfonic acid in methanol). |

| Triisopropylsilyl | TIPS | 700,000 | Stronger acidic conditions required. |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Very strong and harsh acidic conditions. |

Table 2: Relative Stability of Silyl Ethers in Basic Media/Fluoride-Induced Cleavage

| Silyl Group | Abbreviation | Relative Rate of Cleavage (TMS = 1) | Typical Cleavage Conditions |

| Trimethylsilyl | TMS | 1 | Mild base (e.g., K₂CO₃ in methanol). |

| Triethylsilyl | TES | 10-100 | Basic conditions or fluoride (B91410) source. |

| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 | Fluoride source (e.g., TBAF in THF).[2] |

| tert-Butyldiphenylsilyl | TBDPS | ~20,000 | Fluoride source (e.g., TBAF in THF), generally comparable to TBDMS in basic media but more stable to fluoride.[2] |

| Triisopropylsilyl | TIPS | ~100,000 | More forcing conditions with a fluoride source, often requiring longer reaction times or elevated temperatures.[2] |

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of common silyl protecting groups on carbohydrate substrates.

Protection of a Primary Hydroxyl Group with tert-Butyldiphenylsilyl Chloride (TBDPSCl)

This protocol describes the selective silylation of a primary hydroxyl group in the presence of secondary hydroxyls, a common strategy in carbohydrate synthesis.[3]

-

Materials:

-

Carbohydrate with a primary hydroxyl group (1.0 equiv)

-

tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.2 equiv)

-

Imidazole (B134444) (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

-

Procedure:

-

Dissolve the carbohydrate (1.0 equiv) in anhydrous DMF.

-

Add imidazole (2.5 equiv) followed by TBDPSCl (1.2 equiv) to the solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol.

-

Remove the DMF under high vacuum.

-

Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by silica gel column chromatography.

-

General Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether using Tetrabutylammonium Fluoride (TBAF)

This protocol outlines a widely used method for the cleavage of TBDMS ethers, which is effective for most silyl ethers, though reaction times will vary depending on the steric bulk of the silyl group.[2]

-

Materials:

-

TBDMS-protected carbohydrate (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

-

Procedure:

-

Dissolve the TBDMS-protected carbohydrate (1.0 equiv) in anhydrous THF.

-

Add the 1.0 M solution of TBAF in THF (1.1 equiv) dropwise to the stirred solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Reaction times can range from 30 minutes to several hours.

-

Dilute the reaction mixture with dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Note: TBAF is basic and can cause side reactions with base-sensitive substrates. In such cases, buffering with acetic acid is recommended.

-

Selective Deprotection of a Triethylsilyl (TES) Ether in the Presence of a TBDMS Ether

This protocol demonstrates the principle of orthogonal deprotection based on the differential stability of silyl ethers.[4]

-

Materials:

-

Carbohydrate protected with both TES and TBDMS ethers (1.0 equiv)

-

Formic acid

-

Methanol

-

Saturated NaHCO₃ (aq)

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

-

Procedure:

-

Dissolve the protected carbohydrate (1.0 equiv) in a 5-10% solution of formic acid in methanol.

-

Stir the reaction at room temperature and monitor carefully by TLC for the selective removal of the TES group.

-

Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by silica gel column chromatography.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows in the application of silyl protecting groups in carbohydrate chemistry.

Conclusion

Silyl protecting groups are an indispensable component of the synthetic carbohydrate chemist's toolkit. The ability to modulate their stability by altering the substituents on the silicon atom provides a powerful handle for achieving regioselectivity and orthogonality in complex multi-step syntheses. A thorough understanding of their relative cleavage rates under various conditions, coupled with robust and reproducible experimental protocols, is essential for their successful implementation in the synthesis of biologically important oligosaccharides and glycoconjugates for research and drug development. The continued development of novel silylating agents and catalytic systems for their introduction and removal will undoubtedly further expand the utility of this versatile class of protecting groups.

References

The Enduring Guardian: A Technical Guide to the tert-Butyldimethylsilyl (TBDMS) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal (B13267) of available protecting groups for hydroxyl functionalities, the tert-Butyldimethylsilyl (TBDMS or TBS) group stands out as a versatile and robust guardian. Introduced by E.J. Corey in 1972, its widespread adoption is a testament to its favorable balance of stability and selective cleavage, making it an indispensable tool in the synthesis of complex natural products, pharmaceuticals, and fine chemicals.[1] This in-depth technical guide explores the core features of the TBDMS protecting group, providing quantitative data, detailed experimental protocols, and visual aids to empower researchers in their synthetic endeavors.

Core Features and Advantages

The TBDMS group's popularity stems from a combination of key characteristics:

-

Steric Hindrance and Stability: The bulky tert-butyl group attached to the silicon atom provides significant steric hindrance, shielding the silicon-oxygen bond from nucleophilic and hydrolytic attack.[2] This steric bulk is the primary determinant of its reactivity and confers substantial stability under a wide range of reaction conditions, including chromatography, many basic and some acidic environments.[1][3] TBDMS ethers are approximately 10,000 to 20,000 times more stable to acidic hydrolysis than trimethylsilyl (B98337) (TMS) ethers.[1][4]

-

Selective Protection: The steric bulk of the TBDMS group allows for a high degree of selectivity in the silylation of sterically less hindered primary alcohols over more hindered secondary and tertiary alcohols.[3] This selectivity is a cornerstone of its utility in complex molecule synthesis.

-

Facile and Selective Deprotection: Despite its stability, the TBDMS group can be readily and selectively removed under mild conditions. The most common method involves the use of fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), which exhibit a high affinity for silicon.[4][5] This orthogonality allows for the selective deprotection of TBDMS ethers in the presence of other protecting groups.

-

Spectroscopic Signature: The TBDMS group provides characteristic signals in NMR spectra, aiding in the confirmation of its presence and the characterization of protected intermediates.

Quantitative Stability Comparison

The choice of a silyl (B83357) protecting group is often dictated by its relative stability. The following tables summarize the quantitative data on the stability of TBDMS in comparison to other common silyl ethers under acidic and basic conditions.

| Silyl Ether | Relative Rate of Acidic Hydrolysis |

| Trimethylsilyl (TMS) | 1[6][7][8] |

| Triethylsilyl (TES) | 64[6][7][8] |

| tert-Butyldimethylsilyl (TBDMS/TBS) | 20,000 [6][7][8] |

| Triisopropylsilyl (TIPS) | 700,000[6][7][8] |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000[6][7][8] |

| Silyl Ether | Relative Rate of Basic Hydrolysis |

| Trimethylsilyl (TMS) | 1[7] |

| Triethylsilyl (TES) | 10-100[6][7] |

| tert-Butyldimethylsilyl (TBDMS/TBS) | ~20,000 [6][7] |

| tert-Butyldiphenylsilyl (TBDPS) | ~20,000[6] |

| Triisopropylsilyl (TIPS) | 100,000[6][7] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies.

Protocol 1: Protection of a Primary Alcohol with TBDMSCl

This protocol describes a standard procedure for the selective silylation of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444).

Reagents:

-

Substrate (containing a primary alcohol): 1.0 equivalent

-

tert-Butyldimethylsilyl chloride (TBDMSCl): 1.2 equivalents[3][4]

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the substrate in anhydrous DMF (typically at a concentration of 0.1-0.5 M).[3]

-

Add imidazole to the solution and stir until it is fully dissolved.[3]

-

Add TBDMSCl portion-wise to the stirred solution at room temperature.[3]

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[3]

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.[3]

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.[3]

-

Combine the organic layers and wash with water, followed by brine.[3]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.[3]

Protocol 2: Deprotection of a TBDMS Ether using TBAF

This protocol outlines the most common method for the cleavage of a TBDMS ether using tetra-n-butylammonium fluoride (TBAF).

Reagents:

-

TBDMS-protected substrate: 1.0 equivalent

-

Tetra-n-butylammonium fluoride (TBAF): 1.1 - 1.5 equivalents (as a 1 M solution in THF)[5]

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the TBDMS-protected compound in anhydrous THF to a concentration of approximately 0.2-0.5 M.[5]

-

Add the 1 M solution of TBAF in THF to the reaction mixture at room temperature.[5][9]

-

Stir the reaction and monitor its progress by TLC. Reaction times can vary from 30 minutes to several hours.[10]

-

Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.[5][10]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).[5][10]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

-

Purify the crude product by flash column chromatography if necessary.[10]

Visualizing the Chemistry: Mechanisms and Workflows

To further elucidate the application of the TBDMS protecting group, the following diagrams, generated using the DOT language, illustrate the key mechanisms and a typical experimental workflow.

Caption: Mechanism of TBDMS protection of an alcohol catalyzed by imidazole.

Caption: Mechanism of TBDMS deprotection using a fluoride ion source.

Caption: A typical experimental workflow for TBDMS protection and deprotection.

Conclusion

The tert-Butyldimethylsilyl protecting group continues to be a cornerstone of modern organic synthesis. Its predictable stability, selectivity in both protection and deprotection, and the wealth of established protocols make it a reliable choice for safeguarding hydroxyl groups. This guide provides the fundamental knowledge and practical details necessary for researchers, scientists, and drug development professionals to effectively harness the power of the TBDMS group in their synthetic endeavors, ultimately facilitating the efficient construction of complex and valuable molecules.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Silyl ether - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 6-O-(tert-Butyldimethylsilyl)-D-galactal: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-O-(tert-Butyldimethylsilyl)-D-galactal, a valuable intermediate in glycochemistry and the synthesis of complex oligosaccharides and glycoconjugates. The strategic protection of the primary hydroxyl group of D-galactal with a bulky silyl (B83357) group allows for selective modifications at other positions of the sugar moiety. This document details the primary starting materials, key intermediates, and the experimental protocols for the synthesis, with a focus on providing actionable data for laboratory applications.

Synthetic Strategy Overview

The synthesis of this compound predominantly commences from two accessible starting materials: D-galactose or its derivative, D-galactal. The most common and well-documented approach involves a multi-step synthesis starting from D-galactose, which is first converted into a fully protected intermediate, 3,4,6-tri-O-acetyl-D-galactal. This intermediate then undergoes a series of selective deprotection and silylation steps to yield the target compound. A more direct, albeit less commonly detailed, route involves the selective silylation of D-galactal itself.

This guide will focus on the more established route from D-galactose, outlining each critical transformation with detailed experimental procedures.

Synthesis Pathway from D-Galactose

The synthetic route from D-galactose can be delineated into four principal stages:

-

Preparation of 3,4,6-tri-O-acetyl-D-galactal: D-galactose is converted to the per-acetylated galactal.

-

Selective Deacetylation: The acetyl group at the primary C-6 position is selectively removed to expose the hydroxyl group.

-

Silylation: The free primary hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group.

-

Final Deprotection: The remaining acetyl groups at the C-3 and C-4 positions are removed to yield the final product.

Below is a graphical representation of this synthetic workflow.

Caption: Synthetic workflow from D-Galactose to the target compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields and key reaction parameters.

Step 1: Synthesis of 3,4,6-tri-O-acetyl-D-galactal from D-galactose

The initial step involves the conversion of D-galactose to its per-acetylated glycal form. This is a crucial transformation that sets the stage for subsequent selective manipulations.

Experimental Protocol:

A solution of D-galactose is first treated with acetic anhydride (B1165640) in the presence of a catalytic amount of perchloric acid to yield the per-acetylated sugar. This intermediate is then subjected to HBr in acetic acid to form the glycosyl bromide. Finally, reductive elimination using zinc dust in the presence of a buffer affords the desired 3,4,6-tri-O-acetyl-D-galactal[1].

-

To a stirred solution of D-galactose (e.g., 3.33 mmol, 500 mg) in dichloromethane (B109758) (DCM), acetic anhydride (1.9 mL) and a catalytic amount of perchloric acid (HClO₄) are added at 0°C. The reaction is monitored by TLC.

-

After completion, a solution of HBr in acetic acid (1.6 mL) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6 hours.

-

The reaction is quenched with ice-cold water and diluted with ethyl acetate. The organic layer is washed with a saturated solution of sodium bicarbonate and dried.

-

To the crude product, zinc dust (0.82 g, 12.5 mmol) and NaH₂PO₄ (4.6 g, 38.44 mmol) are added, and the mixture is stirred for 3 hours at room temperature.

-

The product is extracted with ethyl acetate, and the organic phase is washed, dried, and concentrated. Purification is achieved by silica (B1680970) gel column chromatography.

| Starting Material | Product | Reagents | Yield (%) | Reference |

| D-Galactose | 3,4,6-tri-O-acetyl-D-galactal | 1. Ac₂O, HClO₄, DCM2. HBr/AcOH3. Zn, NaH₂PO₄ | ~84 | [1] |

Step 2: Selective Deacetylation to 3,4-di-O-acetyl-D-galactal

The selective removal of the C-6 acetyl group is a critical step that leverages the higher reactivity of the primary ester.

Experimental Protocol:

Enzymatic deacetylation offers a mild and highly selective method for this transformation. Lipases are commonly employed for their ability to preferentially hydrolyze the less sterically hindered primary acetate.

-

3,4,6-tri-O-acetyl-D-galactal is dissolved in a suitable buffer solution (e.g., phosphate (B84403) buffer).

-

A lipase (B570770), such as Candida antarctica lipase B (CALB), is added to the solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., 30-40°C) and the progress is monitored by TLC.

-

Upon completion, the enzyme is filtered off, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the product is purified by column chromatography.

| Starting Material | Product | Reagents | Yield (%) |

| 3,4,6-tri-O-acetyl-D-galactal | 3,4-di-O-acetyl-D-galactal | Lipase (e.g., CALB), Buffer | High |

Step 3: Silylation of 3,4-di-O-acetyl-D-galactal

The exposed primary hydroxyl group is then protected with the bulky tert-butyldimethylsilyl group.

Experimental Protocol:

-

To a solution of 3,4-di-O-acetyl-D-galactal in a dry aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), tert-butyldimethylsilyl chloride (TBDMSCl) and a base like imidazole (B134444) or triethylamine (B128534) are added.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Once the starting material is consumed, the reaction is quenched, and the product is extracted.

-

The crude product is purified by silica gel chromatography to yield 3,4-di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-galactal.

| Starting Material | Product | Reagents | Yield (%) |

| 3,4-di-O-acetyl-D-galactal | 3,4-di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-galactal | TBDMSCl, Imidazole, DCM/DMF | High |

Step 4: Final Deacetylation to this compound

The final step involves the removal of the remaining acetyl protecting groups at the C-3 and C-4 positions.

Experimental Protocol:

A mild basic hydrolysis is typically employed to remove the acetyl groups without affecting the silyl ether.

-

3,4-di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-galactal is dissolved in methanol (B129727).

-

A catalytic amount of sodium methoxide (B1231860) in methanol is added, and the solution is stirred at room temperature.

-

The reaction is monitored by TLC until completion.

-

The reaction is then neutralized with an acidic resin (e.g., Amberlite IR-120 H⁺), filtered, and the solvent is evaporated.

-

The final product, this compound, is obtained after purification if necessary.

| Starting Material | Product | Reagents | Yield (%) |

| 3,4-di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-galactal | This compound | NaOMe (cat.), MeOH | High |

Alternative Starting Material: D-Galactal

A more direct synthetic route starts from D-galactal. This approach aims for the selective silylation of the primary hydroxyl group at the C-6 position. However, achieving high selectivity can be challenging due to the presence of the two secondary hydroxyl groups at C-3 and C-4. A common strategy to overcome this is to first protect the C-3 and C-4 hydroxyls, for instance, as acetates, perform the 6-O-silylation, and then deprotect the C-3 and C-4 positions. This effectively follows a similar logic to the latter stages of the synthesis starting from D-galactose.

Caption: Alternative synthetic route starting from D-Galactal.

Conclusion

The synthesis of this compound is a well-established process in carbohydrate chemistry, with D-galactose being the most common and versatile starting material. The multi-step synthesis involving the strategic use of protecting groups, particularly acetates and a bulky silyl ether, allows for the desired regioselectivity. The protocols outlined in this guide provide a robust framework for the laboratory-scale production of this important glycosyl donor, which is pivotal for the advancement of drug discovery and development projects that involve complex carbohydrate structures. The choice of starting material and specific reaction conditions can be adapted based on the availability of reagents and the desired scale of the synthesis.

References

Commercial Availability and Synthetic Utility of 6-O-(tert-Butyldimethylsilyl)-D-galactal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-O-(tert-Butyldimethylsilyl)-D-galactal, a key building block in modern carbohydrate chemistry. We will explore its commercial availability, key chemical properties, and its application in the synthesis of complex oligosaccharides, which are vital for various fields, including drug development and glycobiology.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers specializing in carbohydrates and biochemical reagents. The availability of this compound facilitates its use in research and development without the need for multi-step in-house synthesis from D-galactose. Below is a summary of known suppliers and their typical product offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price Range |

| Vibrant Pharma Inc. | V01047 | 97% | 1 g, 5 g | $125.00 - $475.00 |

| Biosynth | MB04292 | - | - | Inquiry |

| Sigma-Aldrich | 480738 | 97% | - | Discontinued |

| Research Scientific | SA/480738-250MG | 97% | 250 mg | £489.00 |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 124751-19-5 | [1] |

| Molecular Formula | C₁₂H₂₄O₄Si | [1] |

| Molecular Weight | 260.40 g/mol | [1] |

| Appearance | - | - |

| Purity | 97% | [1] |

| Optical Activity | [α]²³/D +7°, c = 1.4 in chloroform | [1] |

| Refractive Index | n20/D 1.476 (lit.) | [1] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols: Application in Oligosaccharide Synthesis

This compound is a versatile glycosyl donor, primarily utilized in the synthesis of oligosaccharides. The tert-butyldimethylsilyl (TBDMS) group at the 6-position provides steric hindrance and stability, allowing for selective reactions at other positions. The galactal double bond can be activated for glycosylation reactions.

Below is a representative experimental protocol for a glycosylation reaction using a protected galactal, based on general procedures in carbohydrate chemistry.

Objective: To synthesize a disaccharide via electrophilic activation of this compound and subsequent reaction with a glycosyl acceptor.

Materials:

-

This compound (Glycosyl Donor)

-

Suitable Glycosyl Acceptor (e.g., a partially protected monosaccharide with a free hydroxyl group)

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH) or other suitable Lewis acid

-

Anhydrous Dichloromethane (DCM)

-

Molecular Sieves (4 Å)

-

Triethylamine

-

Saturated Sodium Thiosulfate (B1220275) solution

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the glycosyl acceptor and freshly activated 4 Å molecular sieves in anhydrous dichloromethane. Stir the mixture at room temperature for 30 minutes.

-

Donor Addition: In a separate flask, dissolve this compound in anhydrous dichloromethane. Add this solution to the reaction mixture containing the acceptor.

-

Cooling: Cool the reaction mixture to the desired temperature (typically between -78°C and 0°C) using a suitable cooling bath.

-

Activation: Add N-Iodosuccinimide (NIS) to the cooled reaction mixture. Stir for 10-15 minutes.

-

Initiation: Add a catalytic amount of Trifluoromethanesulfonic acid (TfOH) dropwise to the reaction mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding triethylamine.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the molecular sieves.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired disaccharide.

-

Characterization: Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure and purity.

Experimental Workflow and Logical Relationships

The synthesis of oligosaccharides using protected galactals such as this compound follows a logical workflow. This process involves the preparation of the glycosyl donor and acceptor, the glycosylation reaction itself, and subsequent purification and analysis.

Caption: General workflow for oligosaccharide synthesis using a protected galactal.

Signaling Pathways

This compound is a synthetic building block and is not known to be directly involved in any biological signaling pathways. Its utility lies in the construction of complex oligosaccharides that can then be used to study or modulate biological processes where carbohydrates play a crucial role. For example, the synthesized oligosaccharides could be ligands for cell-surface receptors, inhibitors of enzymes involved in glycan processing, or components of synthetic vaccines.

The logical relationship of its application in studying signaling pathways can be visualized as follows:

Caption: Logical flow from chemical synthesis to biological application.

Conclusion

This compound is a readily available and valuable reagent for the chemical synthesis of oligosaccharides. Its defined protecting group strategy allows for the construction of complex carbohydrate structures with high selectivity. While not directly involved in biological signaling, the oligosaccharides synthesized from this building block are instrumental in advancing our understanding of glycobiology and in the development of novel therapeutics. The protocols and data presented in this guide are intended to support researchers in the effective utilization of this important synthetic tool.

References

In-Depth Technical Guide: Safety and Handling of 6-O-(tert-Butyldimethylsilyl)-D-galactal

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and application of 6-O-(tert-Butyldimethylsilyl)-D-galactal, a key building block in modern carbohydrate chemistry and drug discovery.

Chemical and Physical Properties

This compound is a silyl (B83357) ether derivative of D-galactal. The introduction of the tert-butyldimethylsilyl (TBDMS) group at the primary 6-hydroxyl position enhances its solubility in organic solvents and allows for regioselective reactions at the remaining secondary hydroxyl groups. This strategic protection is pivotal for its application in the stereoselective synthesis of complex oligosaccharides and glycoconjugates.

| Property | Value | Reference |

| CAS Number | 124751-19-5 | |

| Molecular Formula | C₁₂H₂₄O₄Si | |

| Molecular Weight | 260.40 g/mol | |

| Appearance | Colorless liquid | [1] |

| Optical Activity | [α]²³/D +7°, c = 1.4 in chloroform | |

| Refractive Index | n20/D 1.476 (lit.) | |

| Storage Temperature | −20°C |

Safety and Handling

Hazard Identification

-

Combustibility: Classified as a combustible liquid (Storage Class 10).

-

Irritation: May cause skin and eye irritation upon direct contact. Inhalation of vapors may cause respiratory tract irritation.

-

Sensitivity: Potentially sensitive to air and moisture.[1]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of -20°C.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), and silicon dioxide.[1]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[1]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Experimental Protocols

Synthesis of this compound

The selective silylation of the primary hydroxyl group of D-galactal can be achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. The general procedure is as follows:

Materials:

-

D-galactal

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole (B134444) or Triethylamine

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve D-galactal in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole (or triethylamine) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of TBDMSCl in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Caption: Workflow for the synthesis of this compound.

Use in Glycosylation Reactions

This compound serves as a versatile building block in oligosaccharide synthesis, acting as a glycosyl donor or acceptor. The following is a general protocol for its use as a glycosyl acceptor.

Materials:

-

This compound (Acceptor)

-

Activated Glycosyl Donor (e.g., a thioglycoside, trichloroacetimidate, or glycosyl bromide)

-

Promoter/Activator (e.g., N-Iodosuccinimide (NIS) and Triflic acid (TfOH) for thioglycosides)

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

Molecular sieves (4 Å)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the this compound, the activated glycosyl donor, and activated molecular sieves.

-

Dissolve the reactants in anhydrous DCM.

-

Cool the mixture to the appropriate temperature (e.g., -40°C to 0°C).

-

Add the promoter/activator solution dropwise.

-

Stir the reaction at the specified temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate or triethylamine).

-

Filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the resulting disaccharide by silica gel column chromatography.

Role in Drug Development and Signaling Pathways

Derivatives of D-galactal are valuable tools in drug discovery, particularly in the study of carbohydrate-binding proteins (lectins) such as galectins. Galectin-8, for instance, is implicated in various physiological and pathological processes, including cell adhesion, cell proliferation, and immune responses. The design of specific ligands for galectins can modulate their activity and associated signaling pathways. While the direct involvement of this compound in modulating a specific signaling pathway has not been extensively documented, its utility as a precursor for more complex galectin ligands is of significant interest.

Galectin-8 can influence signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are crucial regulators of cell growth, survival, and differentiation. By designing D-galactal derivatives that selectively bind to the carbohydrate recognition domain (CRD) of Galectin-8, it is possible to either inhibit or mimic its downstream effects.

Caption: Potential role of D-galactal derivatives in modulating Galectin-8 signaling.

References

Spectroscopic and Synthetic Profile of 6-O-(tert-Butyldimethylsilyl)-D-galactal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 6-O-(tert-Butyldimethylsilyl)-D-galactal. This silyl-protected galactal is a key building block in the synthesis of complex oligosaccharides and glycoconjugates, making its thorough characterization essential for researchers in glycobiology and medicinal chemistry.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.38 | dd | 6.2, 1.2 | H-1 |

| 4.82 | t | 6.2 | H-2 |

| 4.21 | m | H-4 | |

| 4.05 | m | H-5 | |

| 3.85 | m | H-3 | |

| 3.75 | d | 5.4 | H-6a, H-6b |

| 0.89 | s | Si-C(CH₃)₃ | |

| 0.08 | s | Si-(CH₃)₂ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 144.9 | C-1 |

| 99.8 | C-2 |

| 74.5 | C-5 |

| 68.2 | C-4 |

| 66.5 | C-3 |